molecular formula C23H28FN3O5S B10807441 Ethyl 4-(4-fluoro-3-{[4-(propan-2-YL)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Ethyl 4-(4-fluoro-3-{[4-(propan-2-YL)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B10807441
M. Wt: 477.6 g/mol
InChI Key: HNWJKGZMZOPLRN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperazine-1-carboxylate core substituted at the 4-position with a benzenesulfonyl group. The benzene ring is further modified at the 3-position with a carbamoyl group linked to a 4-(propan-2-yl)phenyl moiety and at the 4-position with a fluorine atom (Fig. 1).
Molecular Formula: C₂₆H₃₀N₄O₅S₂
Molecular Weight: 542.67 g/mol
Key Features:

  • Fluorine atom: Enhances metabolic stability and influences electronic properties .
  • Sulfonyl-piperazine linkage: Common in kinase inhibitors and G protein-coupled receptor (GPCR) modulators .

Properties

Molecular Formula

C23H28FN3O5S

Molecular Weight

477.6 g/mol

IUPAC Name

ethyl 4-[4-fluoro-3-[(4-propan-2-ylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C23H28FN3O5S/c1-4-32-23(29)26-11-13-27(14-12-26)33(30,31)19-9-10-21(24)20(15-19)22(28)25-18-7-5-17(6-8-18)16(2)3/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,28)

InChI Key

HNWJKGZMZOPLRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

Biological Activity

Ethyl 4-(4-fluoro-3-{[4-(propan-2-YL)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a synthetic compound with a complex structure that includes a piperazine core, sulfonyl group, and multiple aromatic rings. Its unique chemical properties suggest potential therapeutic applications, particularly in modulating enzymatic pathways and interacting with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H28FN3O5SC_{23}H_{28}FN_{3}O_{5}S, indicating the presence of fluorine and a propan-2-yl group, which enhance its lipophilicity and biological activity. The structural complexity allows for various interactions with biological systems, particularly in the context of enzyme modulation and receptor binding.

Biological Activity Overview

Research has indicated that this compound may interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This interaction suggests implications for pain management and anxiety treatment . Compounds with similar structures have been noted for their anti-inflammatory and antitumor activities, indicating that this compound could be explored for various therapeutic applications.

Preliminary studies suggest that this compound may have a role in modulating pain signaling pathways. The binding affinity to receptors involved in neurobiological processes is crucial for elucidating its mechanism of action. Interaction studies have shown potential effects on pain signaling pathways, which could lead to therapeutic applications in treating chronic pain conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds can be insightful.

Compound NameStructureUnique Features
4-(3-Fluoro-phenyl)-piperazine-1-carboxylic acidSimilar piperazine coreLacks trifluoromethyl group
4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylic acidChlorine instead of fluorineDifferent halogen substitution
4-(Trifluoromethyl)-piperazine-1-carboxylic acidTrifluoromethyl without sulfonylSimplified structure

Uniqueness: The combination of both fluorinated and sulfonated groups in this compound potentially enhances its biological activity compared to similar compounds lacking these features.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogues:

Compound ID Substituents Molecular Weight (g/mol) Key Structural Features Biological Relevance
Target Compound 4-Fluoro, 3-carbamoyl (4-isopropylphenyl), benzenesulfonyl-piperazine 542.67 Fluorine for stability; isopropylphenyl for lipophilicity Potential kinase/GPCR modulation (inferred from sulfonyl-piperazine motifs)
4-Carbamoyl (4-phenoxyphenyl-thiazol-2-yl), benzenesulfonyl-piperazine 581.66 Thiazole ring introduces π-π stacking potential Thiazole derivatives often exhibit antimicrobial activity
4-Carbamoyl (4-ethoxycarbonylphenyl), benzenesulfonyl-piperazine 489.54 Ethoxycarbonyl group enhances polarity Carboxamide intermediates in organic synthesis
4-Fluorophenylsulfonyl-piperazine 314.35 Simplified structure lacking carbamoyl and isopropyl groups Fragment used in tyrosine kinase inhibitor development
3-Ethyl-4-fluoro-benzothiazol-2-ylidene carbamoyl, benzenesulfonyl-piperazine 573.67 Benzothiazole ring with ethyl-fluoro substitution Fluoro-benzothiazoles are explored in anticancer agents
4-Carbamoyl (1-benzothiophen-5-yl), benzenesulfonyl-piperazine 497.56 Benzothiophene moiety for enhanced electron density Benzothiophene derivatives target serotonin receptors

Functional Group Analysis

Sulfonyl-Piperazine Motif
  • Present in all analogues, this group is critical for hydrogen bonding with target proteins (e.g., kinases, GPCRs) .
  • The target compound’s 4-fluoro-3-carbamoyl substitution differentiates it from simpler analogues like , which lacks these groups .
Carbamoyl Linkers
  • Thiazol-2-yl () : Adds rigidity and π-π interaction capability, common in protease inhibitors .
  • Benzothiophene () : Enhances aromatic stacking, often seen in CNS-targeting drugs .
Fluorine Substitution
  • The 4-fluoro group in the target compound reduces metabolic degradation compared to non-fluorinated analogues (e.g., ) .

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